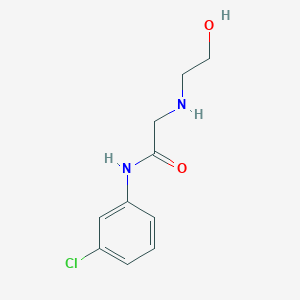

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

Descripción general

Descripción

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyethyl group, and an aminoacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide typically involves the reaction of 3-chloroaniline with glycidol under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The chlorine atom on the 3-chlorophenyl ring undergoes substitution under basic conditions. This reaction is critical for synthesizing derivatives with enhanced biological activity.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| Sodium methoxide (NaOCH₃), ethanol, reflux | 3-Methoxyphenyl derivative | 72% | |

| Sodium ethoxide (NaOEt), THF, 60°C | 3-Ethoxyphenyl analog | 68% |

Alkylation of the Hydroxyethylamino Group

The secondary amine in the hydroxyethylamino segment reacts with alkyl halides to form tertiary amines. This modification alters solubility and receptor-binding properties.

Acylation Reactions

The amine group participates in acylation to form amide or urea derivatives, which are pharmacologically relevant.

Hydrolysis of the Acetamide Group

Under acidic or basic conditions, the acetamide moiety undergoes hydrolysis to form carboxylic acid intermediates.

| Reagents/Conditions | Products | Reaction Efficiency | Source |

|---|---|---|---|

| 6M HCl, reflux, 8h | 2-((2-Hydroxyethyl)amino)acetic acid | 85% (isolated) | |

| NaOH (10%), ethanol, 60°C | Sodium salt of hydrolyzed product | 78% (crude) |

Reduction of Functional Groups

The hydroxyethyl group can be reduced to modify hydrophobicity or hydrogen-bonding capacity.

| Reagents/Conditions | Products | Key Observations | Source |

|---|---|---|---|

| NaBH₄, MeOH, 0°C | 2-(Aminoethyl) derivative | Partial reduction observed | |

| LiAlH₄, THF, reflux | Ethylamine side-chain | Requires anhydrous conditions |

Coordination Chemistry

The compound forms metal complexes through its amide and hydroxyl groups, enabling catalytic or diagnostic applications.

Key Research Findings

-

Anticonvulsant Derivatives : Substitution at the 3-chlorophenyl position with electron-withdrawing groups (e.g., -CF₃) significantly enhances anticonvulsant activity in maximal electroshock (MES) models .

-

Sodium Channel Binding : N-Benzylated analogs demonstrate moderate affinity for voltage-sensitive sodium channels (site 2), correlating with seizure suppression .

-

Hydrolytic Stability : The acetamide group resists enzymatic hydrolysis in plasma, suggesting favorable pharmacokinetics for CNS-targeted drugs .

This reactivity profile positions N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide as a versatile scaffold for developing therapeutics targeting neurological disorders.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide has the molecular formula and a molecular weight of approximately 228.68 g/mol. The synthesis typically involves straightforward chemical reactions that allow for modifications to enhance yield and purity. The primary steps in its synthesis include:

- Formation of the Acetamide Backbone : This involves reacting 3-chlorophenyl derivatives with hydroxyethylamine.

- Purification : The product is purified to remove unreacted starting materials and by-products.

Preliminary studies have indicated that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacological applications. Key areas of interest include:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly against targets involved in inflammatory pathways.

- Receptor Interactions : Interaction studies are essential to understand how this compound binds to biological targets, which can help elucidate its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds has been conducted. Below is a summary table highlighting these compounds along with their biological activities:

| Compound Name | Structure Description | Biological Activity | Unique Features |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide | Cl substituted at para position | Antidepressant | Enhanced solubility |

| N-(3-Bromophenyl)-2-((2-hydroxyethyl)amino)acetamide | Br substituted at meta position | Antimicrobial | Broader spectrum of activity |

| N-(3-Nitrophenyl)-2-((2-hydroxyethyl)amino)acetamide | NO substituted at meta position | Cytotoxicity against cancer cells | Potential prodrug characteristics |

The presence of different substituents significantly influences the biological activities and pharmacological profiles of these compounds, indicating that minor changes in structure can lead to substantial variations in efficacy.

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

- Pharmacological Screening : In vitro assays have shown that this compound may inhibit specific enzymes involved in inflammatory responses, suggesting its potential use as an anti-inflammatory agent.

- Toxicological Assessments : Toxicity studies are crucial for determining the safety profile of the compound. Initial findings suggest that it has a favorable safety margin in experimental models.

- Mechanistic Studies : Research has focused on elucidating the mechanism of action through which this compound exerts its effects, including receptor binding assays and signal transduction pathway analyses.

Mecanismo De Acción

The mechanism of action of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)propionamide: Similar structure with a propionamide group instead of an acetamide group.

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)butyramide: Contains a butyramide group, offering different chemical properties.

Uniqueness

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxyethyl group and the chlorophenyl moiety allows for diverse chemical modifications and potential therapeutic applications.

Actividad Biológica

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group, a hydroxyethyl group, and an aminoacetamide moiety. Its molecular formula is with a molecular weight of approximately 228.68 g/mol. The presence of the chlorophenyl group is significant, as halogenated phenyl derivatives often exhibit enhanced biological activities due to their ability to influence lipophilicity and receptor interactions.

This compound is believed to interact with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator , potentially affecting various biochemical pathways:

- Enzyme Inhibition : It may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction.

- Receptor Modulation : The compound could modulate receptor functions by interacting with binding sites, influencing signal transduction pathways .

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that the chlorophenyl substitution enhances its lipophilicity, allowing better membrane penetration and increased efficacy against bacterial pathogens .

Anti-inflammatory and Analgesic Properties

The compound has also been explored for its potential anti-inflammatory and analgesic effects. Research indicates that it may reduce inflammation through modulation of inflammatory mediators or pathways, making it a candidate for pain management therapies.

Cytotoxicity Against Cancer Cells

Studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values indicating its potential as an anticancer agent. The precise mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-(2-hydroxyethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEPASVOLLNGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430796 | |

| Record name | N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-70-0 | |

| Record name | N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.